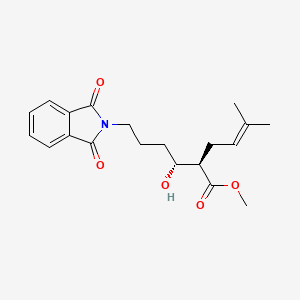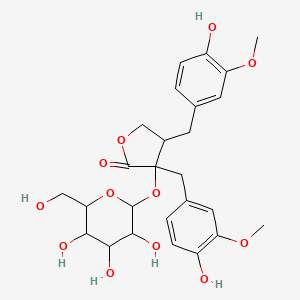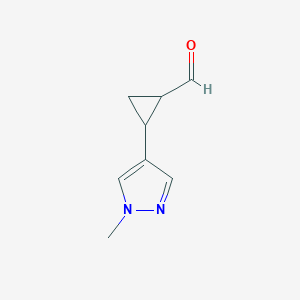
3,5-Diiodo-L-thyronine4'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-L-thyronine 4’-O-Sulfate: is a biochemical compound that is a derivative of thyroid hormones. It is known for its significant role in metabolic processes and is often used in scientific research to study its effects on energy metabolism and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-thyronine 4’-O-Sulfate typically involves iodination of L-thyronine followed by sulfation. The iodination process requires specific conditions to ensure the selective addition of iodine atoms at the 3 and 5 positions of the thyronine molecule. This is usually achieved using iodine and an oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of 3,5-Diiodo-L-thyronine 4’-O-Sulfate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle the reagents and conditions required for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-L-thyronine 4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the iodine atoms, impacting the compound’s overall structure and function.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound for further study.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different iodinated derivatives, while reduction could result in deiodinated forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Diiodo-L-thyronine 4’-O-Sulfate is used to study the effects of iodination and sulfation on the properties of thyronine derivatives. It serves as a model compound for understanding the reactivity and stability of iodinated molecules .
Biology: Biologically, this compound is significant in studying thyroid hormone metabolism and its effects on cellular processes. It helps in understanding how modifications to thyroid hormones can influence their activity and interactions with cellular targets .
Medicine: In medical research, 3,5-Diiodo-L-thyronine 4’-O-Sulfate is investigated for its potential therapeutic applications. It is studied for its effects on metabolic disorders, such as obesity and hyperlipidemia, due to its role in regulating energy metabolism .
Industry: Industrially, the compound is used in the development of diagnostic tools and assays for thyroid function. It is also employed in the production of biochemical reagents for research purposes .
Mechanism of Action
The mechanism of action of 3,5-Diiodo-L-thyronine 4’-O-Sulfate involves its interaction with thyroid hormone receptors and other cellular targets. It primarily acts through both genomic and non-genomic pathways. Genomically, it influences gene expression by binding to thyroid hormone receptors in the nucleus. Non-genomically, it affects mitochondrial function and oxidative stress, thereby modulating energy metabolism and other cellular processes .
Comparison with Similar Compounds
3,5-Diiodo-L-thyronine: A closely related compound that lacks the sulfate group.
3,3’,5-Triiodo-L-thyronine: Another thyroid hormone derivative with three iodine atoms.
L-thyronine: The parent compound from which these derivatives are synthesized.
Uniqueness: 3,5-Diiodo-L-thyronine 4’-O-Sulfate is unique due to its specific iodination pattern and the presence of the sulfate group. These structural features confer distinct biological activities and make it a valuable tool for studying thyroid hormone metabolism and function .
Properties
Molecular Formula |
C15H13I2NO7S |
|---|---|
Molecular Weight |
605.1 g/mol |
IUPAC Name |
2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23) |
InChI Key |
HOUQDJLGYJSQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)

![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)

![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)



